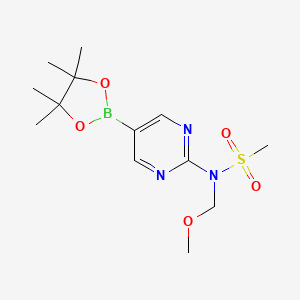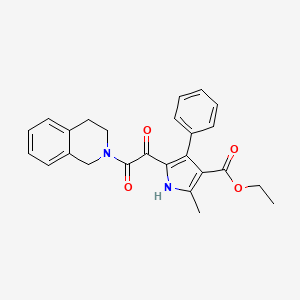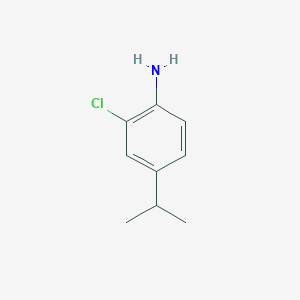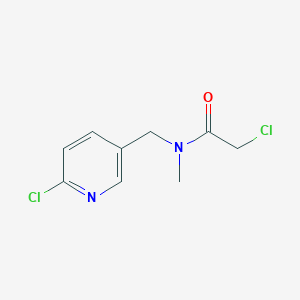
3-cyano-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-cyano-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzamide is a chemical compound that has garnered significant attention in scientific research. It is a member of the benzamide class of compounds and has been found to exhibit various biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of 3-cyano-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzamide involves the inhibition of several enzymes, including CDK4 and GSK-3β. CDK4 is a key regulator of the cell cycle and its inhibition can lead to cell cycle arrest and apoptosis. GSK-3β is involved in several signaling pathways and its inhibition can lead to the activation of several downstream targets.
Biochemical and Physiological Effects:
This compound has been found to exhibit several biochemical and physiological effects. It has been found to exhibit anti-cancer activity against several cancer cell lines, including breast cancer, lung cancer, and leukemia. The compound has also been found to exhibit anti-inflammatory activity and has been studied as a potential treatment for inflammatory bowel disease. Additionally, it has been found to exhibit neuroprotective activity and has been studied as a potential treatment for neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 3-cyano-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzamide in lab experiments is its ability to inhibit several enzymes, including CDK4 and GSK-3β. This makes it a useful tool in the study of protein-protein interactions and as a potential drug candidate. However, one limitation of using this compound in lab experiments is its relatively complex synthesis method, which can make it difficult to obtain in large quantities.
Future Directions
There are several future directions for the study of 3-cyano-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzamide. One direction is the further study of its anti-cancer activity and its potential use as a cancer treatment. Another direction is the study of its potential use as a treatment for neurodegenerative diseases. Additionally, the compound could be further studied as a tool in the study of protein-protein interactions and as a potential drug candidate for the treatment of various diseases.
Synthesis Methods
The synthesis of 3-cyano-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzamide is a multi-step process that involves the reaction of several chemical reagents. The first step involves the reaction of 2-bromo-1-phenylethanol with cyclopropylmagnesium bromide to form 2-cyclopropyl-2-hydroxy-2-phenylethanol. The second step involves the reaction of the resulting compound with cyanogen bromide to form 2-cyclopropyl-2-hydroxy-2-phenylethyl cyanide. The final step involves the reaction of the resulting compound with 3-chlorobenzamide to form this compound.
Scientific Research Applications
3-cyano-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzamide has been found to exhibit various scientific research applications. It has been used as a tool in the study of protein-protein interactions and as a potential drug candidate for the treatment of various diseases. The compound has been found to exhibit inhibitory activity against several enzymes, including cyclin-dependent kinase 4 (CDK4) and glycogen synthase kinase 3β (GSK-3β). It has also been found to exhibit anti-cancer activity against several cancer cell lines.
properties
IUPAC Name |
3-cyano-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c20-12-14-5-4-6-15(11-14)18(22)21-13-19(23,17-9-10-17)16-7-2-1-3-8-16/h1-8,11,17,23H,9-10,13H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNXJEDCNVWRXQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CNC(=O)C2=CC=CC(=C2)C#N)(C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate dihydrochloride](/img/structure/B2785975.png)
![(E)-N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2785976.png)
![6-ethyl-5-((2-hydroxyethyl)thio)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2785977.png)


methanone](/img/structure/B2785982.png)

![N-benzyl-2-[4-(4-methylbenzyl)-1,5-dioxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl]acetamide](/img/structure/B2785984.png)
![3-(4-(methylsulfonyl)phenyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propanamide](/img/structure/B2785987.png)


![5-[2-Methyl-5-(trifluoromethyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2785992.png)
![Ethyl 1-[5-[(4-ethylphenyl)carbamoyl]-2-fluorophenyl]sulfonylpiperidine-3-carboxylate](/img/structure/B2785994.png)